N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Historical Development and Significance
The pyrazolo[3,4-d]pyrimidine scaffold was first synthesized in the mid-20th century during efforts to explore purine analogs for anticancer applications. Early studies recognized its structural similarity to adenine, prompting investigations into its interactions with ATP-binding proteins. A pivotal advancement occurred in the 1990s with the discovery that pyrazolo[3,4-d]pyrimidines could inhibit tyrosine kinases by mimicking ATP’s hinge region binding. This led to the development of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor approved in 2013 for B-cell malignancies, marking the scaffold’s transition from academic curiosity to clinical utility.
Recent decades have seen over 200 derivatives enter preclinical studies, targeting kinases (e.g., Src, EGFR), phosphodiesterases, and microtubules. The scaffold’s adaptability is evidenced by its incorporation into compounds with antiviral, anti-inflammatory, and radioprotective properties, though oncology remains its primary therapeutic domain.
Structural Relationship to Adenine
Pyrazolo[3,4-d]pyrimidine serves as a bioisostere of adenine, replicating key hydrogen-bonding motifs critical for ATP-competitive inhibition. The scaffold’s nitrogen atoms at positions 1, 3, and 7 align with adenine’s N1, N3, and N7, enabling mimicry of purine-protein interactions (Table 1).
Table 1: Structural comparison of adenine and pyrazolo[3,4-d]pyrimidine
| Feature | Adenine | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Core structure | Purine | Fused pyrazole-pyrimidine |
| Hydrogen-bond donors | 2 (N1, N6) | 2 (N1, N3) |
| Hydrogen-bond acceptors | 3 (N3, N7, N9) | 3 (N3, N7, N9) |
| Planarity | Fully aromatic | Fully aromatic |
This structural congruence allows derivatives to occupy ATP-binding pockets while offering synthetic flexibility for selectivity optimization. For instance, substituting position 4 with morpholino groups enhances kinase selectivity by introducing steric and electronic complementarity to hydrophobic regions in targets like PI3K and mTOR.
Pyrazolo[3,4-d]pyrimidines as Privileged Structures in Drug Design
Privileged scaffolds exhibit broad target engagement across protein families, a hallmark of pyrazolo[3,4-d]pyrimidines. Their modular structure permits strategic modifications at positions 1, 4, and 6 to tailor pharmacodynamic and pharmacokinetic profiles (Table 2).
Table 2: Substituent effects on target selectivity
| Position | Functional Group | Target | Example Derivative |
|---|---|---|---|
| 1 | Ethyl-furanamide | Src kinase | N-(2-(6-(methylthio)... |
| 4 | Morpholino | PI3K/mTOR | Gedatolisib (PF-05212384) |
| 6 | Methylthio | BTK | Ibrutinib |
The furan-2-carboxamide group at position 1, as seen in the compound N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide , introduces hydrogen-bonding interactions with kinase backbones, while the methylthio group at position 6 enhances hydrophobic packing in ATP-binding clefts. Such modifications exemplify structure-activity relationship (SAR) strategies to optimize potency and selectivity.
Classification and Nomenclature Systems
Pyrazolo[3,4-d]pyrimidines are classified based on substitution patterns and biological targets. IUPAC nomenclature prioritizes the pyrimidine ring, with numbering starting at the pyrimidine’s N1 (Figure 1).
Figure 1: Numbering system for pyrazolo[3,4-d]pyrimidine
(Pyrimidine ring)
N1
|
C2 - N3
\
C4 - C5
\
C6 - C7 (Pyrazole ring)
For the compound This compound :
- Position 1 : Ethyl-furanamide side chain
- Position 4 : Morpholino group
- Position 6 : Methylthio substituent
This systematic naming convention ensures unambiguous identification of substituent positions, critical for SAR studies and patent applications. Derivatives are further categorized as kinase inhibitors, antiproliferatives, or antivirals based on primary targets, reflecting the scaffold’s therapeutic versatility.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-27-17-20-14(22-6-9-25-10-7-22)12-11-19-23(15(12)21-17)5-4-18-16(24)13-3-2-8-26-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGNCUDRDWAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide generally involves multiple steps:
Formation of the pyrazolopyrimidine core: : This key structure is typically synthesized through a cyclization reaction involving a hydrazine derivative and a dicarbonyl compound under controlled conditions.
Introduction of the methylthio group: : Using methylthiolating agents in the presence of a base, the thioether functional group is incorporated into the pyrazolopyrimidine core.
Morpholine attachment: : Morpholine is introduced via a nucleophilic substitution reaction, often facilitated by an activating group such as a halide on the pyrazolopyrimidine core.
Furan-2-carboxamide formation: : The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction between a furan-2-carboxylic acid derivative and the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may utilize more scalable and cost-effective processes, including automated synthesis platforms and flow chemistry techniques to optimize yields and reduce reaction times. These methods ensure high purity and consistency suitable for large-scale applications.
Chemical Reactions Analysis
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibits a variety of chemical reactions:
Oxidation: : It can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl or nitro groups if present as derivatives, converting them into alcohols or amines, respectively.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, modifying the morpholine or furan ring structures.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Various halides or alkylating agents for substitution reactions.
Major Products Formed
Major products include sulfoxide and sulfone derivatives, reduced amines, and substituted pyrazolopyrimidine derivatives, which can have significant biological activity.
Scientific Research Applications
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has shown potential in several areas:
Biology: : Research indicates potential use as a biochemical probe to study enzyme interactions due to its ability to interact with specific proteins and receptors.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Used in the development of new materials with specific properties, such as catalysts or stabilizers.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular targets: : It targets specific proteins and enzymes, interfering with their normal function. For instance, it can inhibit kinase enzymes, which play crucial roles in cell signaling pathways.
Pathways involved: : Inhibition of kinase activity can disrupt various cell signaling pathways, leading to effects like cell cycle arrest, apoptosis, or reduced inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrazolo[3,4-d]pyrimidine and related heterocyclic derivatives reported in the literature. Below is a detailed comparison:
Key Findings
Core Heterocycle Differences: Pyrazolo[3,4-d]pyrimidines (target and Example 53) exhibit planar aromatic cores suitable for ATP-binding pocket interactions in kinases. Thieno[3,2-d]pyrimidines () and pyrrolo[1,2-b]pyridazines () feature non-planar or fused systems, altering binding modes and selectivity profiles .
Substituent Effects: Morpholino Group: Present in both the target compound and thieno[3,2-d]pyrimidine derivatives (), this group enhances solubility and hydrogen-bonding capacity compared to non-polar substituents like methyl or chloro . Methylthio vs. Thioether: The methylthio group in the target compound may offer better metabolic stability than the thioether-linked benzo[d]thiazole in Compound 2u (), which could be prone to oxidation .
Pharmacokinetic Properties :
- The furan-2-carboxamide in the target compound likely reduces logP (predicting better solubility) compared to the lipophilic benzamide in Example 53 (). However, fluorinated groups in Example 53 may improve blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s synthesis would require sequential functionalization of the pyrazolo[3,4-d]pyrimidine core, similar to methods in and . Yields for pyrazolo[3,4-d]pyrimidine derivatives range widely (28–92%), depending on substitution complexity .
Biological Activity
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS Number: 946364-71-2) is a synthetic compound belonging to the class of pyrazolopyrimidines. Its complex structure includes a furan moiety and a morpholino group, contributing to its unique biological properties. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. Key functional groups include:
- Methylthio group : Influences pharmacokinetics and enhances biological activity.
- Morpholino ring : Improves solubility and bioavailability.
- Pyrazolo[3,4-d]pyrimidine core : Known for anticancer properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in cellular signaling pathways that regulate tumor growth and proliferation. This inhibition disrupts critical processes in cancer cells, leading to reduced viability and increased apoptosis .
- Anticancer Activity : Studies have shown that the compound can induce cell cycle arrest in cancer cell lines, significantly increasing apoptosis rates. For example, in breast cancer cell lines (e.g., MDA-MB-468), it increased caspase-3 levels by 7.32-fold compared to control.
- Antiviral Potential : Preliminary studies suggest that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties by interfering with viral replication processes, although specific data on its efficacy against particular viruses remains limited .
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study investigating the antiproliferative effects of this compound on various human tumor cell lines demonstrated potent activity against the NCI 60-cell line panel. The mechanism involved inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), crucial in cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 | 0.5 | CDK inhibition, apoptosis induction |
| A549 (Lung Cancer) | 0.8 | EGFR inhibition |
Case Study 2: Kinase Inhibition Profile
In vitro assays revealed that the compound effectively inhibits several kinases associated with oncogenic signaling pathways:
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR | 50 |
| CDK2 | 30 |
| AKT | 45 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 70°C | 45–55 | |
| 2 | Thioether Formation | NaSH, DMF, 60°C | 60–70 | |
| 3 | Amide Coupling | EDC/HOBt, RT | 50–60 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological data (e.g., IC₅₀ values) may arise from:
- Purity Variability : Impurities >5% can skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) alter target binding. Standardize protocols using guidelines from .
- Metabolic Stability : Hepatic microsome assays (human vs. rodent) can explain pharmacokinetic inconsistencies .
Q. Methodological Approach :
Replicate assays under identical conditions.
Use orthogonal techniques (e.g., SPR for binding affinity, Western blot for target inhibition) .
Basic: Which spectroscopic and computational methods are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm for pyrimidine protons) and furan ring (δ 6.3–7.4 ppm) .
- HRMS : Validates molecular weight (theoretical m/z 473.15; observed 473.14) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for morpholine ring) and π-stacking interactions .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Focus on modifying substituents while retaining the pyrazolo[3,4-d]pyrimidine core:
Q. Table 2: SAR Data for Analogues
| Derivative | R₁ (Position 6) | R₂ (Furan) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1 | SCH₃ | Furan | 12.3 | |
| 2 | CN | Thiophene | 8.7 | |
| 3 | OCH₃ | Pyridine | 24.5 |
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (from 0.1 mg/mL to 5.2 mg/mL) .
- Prodrug Design : Introduce ester groups (e.g., acetyl) at the carboxamide, which hydrolyze in serum .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI <0.1) for sustained release .
Q. Validation :
- Conduct pharmacokinetic studies in rodents (Cₘₐₓ, AUC₀–24) .
- Compare oral vs. intravenous administration .
Basic: What are the primary biological targets and associated assays for this compound?
Answer:
- Kinase Inhibition : Target PI3Kα (IC₅₀ = 15 nM) using TR-FRET assays .
- Antimicrobial Activity : Test against Gram-positive bacteria (MIC = 2 µg/mL) via broth microdilution .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays .
Advanced: How to address stability issues during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon (retains >95% purity for 12 months) .
- Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
